

Foretinib MET amplification mutation significance

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Compound Focus: Foretinib

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Experimental Protocols for Foretinib Research

The following methodologies are commonly used in preclinical studies to evaluate **foretinib**'s efficacy and mechanisms of action.

Cell-Based Growth Inhibition Assays

This standard protocol measures the direct effect of **foretinib** on cancer cell proliferation [1] [2].

- **Cell Lines:** Use models relevant to your research, such as:
 - **Ba/F3 cells:** Murine pro-B cells engineered to express specific human MET mutations (e.g., METex14 with D1228H/N/V/Y or Y1230H) [2].
 - **Cancer cell lines:** Human gastric cancer MKN45 (MET-amplified) or SNU620 (MET-amplified) [1] [3].
- **Procedure:**
 - Seed cells in 96-well plates (e.g., 3×10^3 cells/well) [2].
 - After 24 hours, add **foretinib** across a concentration gradient (e.g., from 0.000001 μM to 10 μM) [1] [2].
 - Incubate for 72 hours.
 - Add a cell viability reagent like Cell Counting Kit-8 (CCK-8) [2].
 - Measure absorbance at 450 nm using a plate reader.

- Calculate the half-maximal inhibitory concentration (IC₅₀) using nonlinear regression in software like GraphPad Prism [1] [2].

Analysis of Apoptosis and Signaling

These protocols help determine if **foretinib** induces cell death and blocks its target pathways [1].

- **Apoptosis Assay via Flow Cytometry:**
 - Treat cells (e.g., MKN45, SNU620) with **foretinib** at the calculated IC₅₀ for 48 hours [1].
 - Stain cells with Annexin V-APC and Propidium Iodide (PI) [1].
 - Analyze using a flow cytometer to quantify the percentages of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [1].
- **Western Blotting for Pathway Inhibition:**
 - Treat sensitive cell lines (e.g., MKN45) with **foretinib** (e.g., at 1 μM) for 3 hours [3] [2].
 - Lyse cells and isolate proteins.
 - Perform immunoblotting to detect changes in phosphorylation (activation) levels of key proteins, including:
 - **Direct target:** phospho-MET [1] [3]
 - **Downstream effectors:** phospho-AKT, β-catenin [1]

Quantitative Efficacy Data

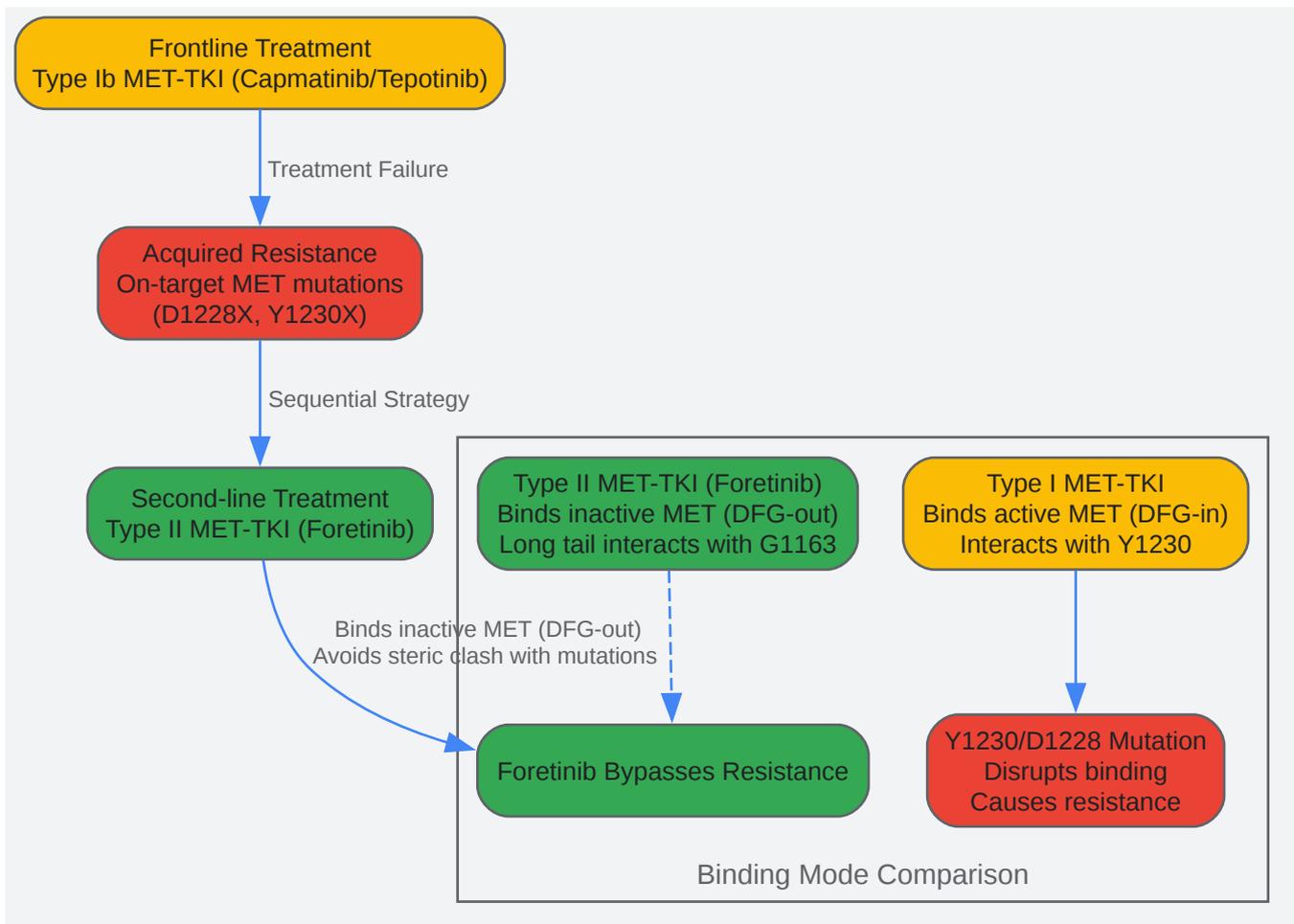
Foretinib's activity varies significantly based on the specific MET alteration context and cancer type.

| Cancer Model / Context | MET Alteration | Key Efficacy Findings |
|---|--|---|
| Papillary Renal Cell Carcinoma (Phase II Trial) [4] | Germline MET mutation; Somatic MET mutation/amplification | ORR: 13.5% (entire cohort); ORR: 50% (germline MET mutation subgroup, 5/10 patients); mPFS: 9.3 months |
| NSCLC (Preclinical Ba/F3 Model) [2] | METex14 + secondary D1228H mutation | Foretinib IC₅₀: < 0.1 μM; Potent activity against D1228X/Y1230X resistance mutations |
| Gastric Cancer (Preclinical Cell) | MET amplification | Growth inhibition & apoptosis in MET-amplified MKN45/SNU620; Reduced |

| Cancer Model / Context | MET Alteration | Key Efficacy Findings |
|---|---------------------|--|
| Model) [1] | | cancer stemness (CD44, OCT3/4) |
| Gastric Cancer (Preclinical) [3] | FGFR2 amplification | Inhibits phosphorylation of FGFR2 and inter-receptor networks; Effective in FGFR2-amplified KATO-III cells |

Mechanism of Action and Resistance

Foretinib's unique binding mode as a type II inhibitor explains its ability to overcome resistance to type I MET-TKIs. The diagram below illustrates the sequential treatment strategy and **foretinib**'s role in tackling resistance.



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Despite its potential, resistance to **foretinib** can develop. In vitro studies using Ba/F3 cell models show that tertiary mutations in the MET gene (such as **G1163X**, **L1195F/I**, and **F1200I/L**) can emerge as acquired resistance mechanisms to **foretinib** treatment [2].

Detection of MET Alterations

Accurate identification of MET amplification is crucial for patient selection. The table below compares common diagnostic methods.

| Method | Key Metric | Considerations & Challenges |
|--|------------|-----------------------------|
| Fluorescence in situ Hybridization (FISH) [5] [6] MET/CEP7 ratio Gene Copy Number (GCN) Gold standard. Distinguishes focal amplification from polysomy. High-level amplification (ratio >5 or GCN ≥10) better predicts response [5]. | | |
| Next-Generation Sequencing (NGS) [5] [6] Gene Copy Number (GCN) Comprehensive but may struggle to differentiate focal amplification from polysomy. Co-examination of adjacent genes (e.g., BRAF, CDK6) can help [5]. | | |
| Immunohistochemistry (IHC) [5] Protein Overexpression Not always correlated with MET amplification due to tumor heterogeneity. Not recommended for sole patient selection [5]. | | |

Conclusion for Researchers

Foretinib represents a strategically important type II MET-TKI, primarily due to its validated ability to overcome the most common on-target resistance mutations that arise after frontline therapy with type Ib MET-TKIs [2]. Its multi-kinase targeting profile also suggests a broader, under-explored potential in cancers with co-activated signaling networks, such as those involving FGFR2 [3]. Future research should focus on optimizing combination therapies and developing next-generation inhibitors to address tertiary resistance mutations.

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